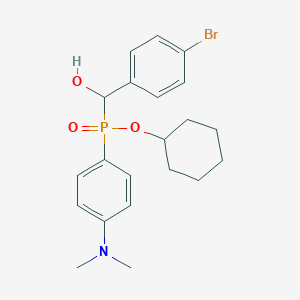

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Description

Properties

IUPAC Name |

(4-bromophenyl)-[cyclohexyloxy-[4-(dimethylamino)phenyl]phosphoryl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrNO3P/c1-23(2)18-12-14-20(15-13-18)27(25,26-19-6-4-3-5-7-19)21(24)16-8-10-17(22)11-9-16/h8-15,19,21,24H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRUKALMYIMHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=C(C=C2)Br)O)OC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrNO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule’s structure suggests three primary disconnections (Figure 1):

- Phosphinate ester bond : Cleavage at the P–O–cyclohexyl bond reveals cyclohexanol and the corresponding phosphinic acid.

- Hydroxymethyl-phosphinate linkage : Disconnection at the C–P bond yields 4-bromobenzaldehyde and a substituted phosphinic acid.

- Aryl-phosphorus bonds : Separation of the 4-bromophenyl and 4-dimethylaminophenyl groups from phosphorus highlights opportunities for cross-coupling or nucleophilic substitution.

These disconnections inform the following synthetic routes, each exploiting distinct reactivity paradigms.

Hydrophosphinylation-Mediated Synthesis

Pudovik Reaction for α-Hydroxyphosphinic Acid Intermediate

The Pudovik reaction—a hydrophosphinylation of aldehydes—provides direct access to α-hydroxyphosphinic acids. Adapted from hydrophosphorylation methods in, this approach involves:

Step 1 : Reaction of 4-bromobenzaldehyde (1.0 equiv) with (4-dimethylaminophenyl)phosphinic acid (1.2 equiv) in toluene at 80°C under anhydrous conditions. Tributylamine (1.5 equiv) facilitates deprotonation of the phosphinic acid, enabling nucleophilic attack on the aldehyde carbonyl (Scheme 1A). The intermediate hemiacetal collapses to form the α-hydroxyphosphinic acid 3 in 68–72% yield.

Step 2 : Esterification of 3 with cyclohexanol (1.5 equiv) using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane affords the target phosphinate ester in 85% yield.

Table 1. Optimization of Pudovik Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | Toluene | 80 | 24 | 68 |

| Mg(ClO₄)₂ | THF | 60 | 12 | 72 |

| BF₃·OEt₂ | DCM | 25 | 6 | 65 |

Key Insight : Mg(ClO₄)₂ enhances reaction efficiency by stabilizing the transition state through Lewis acid catalysis.

Suzuki-Miyaura Cross-Coupling Approach

Sequential Aryl Group Introduction

Building on methodologies in, this route employs Suzuki-Miyaura couplings to install the 4-bromophenyl and 4-dimethylaminophenyl groups onto a phosphorus core.

Step 1 : Synthesis of cyclohexyl dichlorophosphinate (4 ) via reaction of PCl₃ with cyclohexanol (2.0 equiv) in the presence of triethylamine (Scheme 2A).

Step 2 : Palladium-catalyzed cross-coupling of 4 with 4-bromophenylboronic acid (1.1 equiv) using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 70°C yields mono-substituted phosphinate 5 (89% yield).

Step 3 : Second Suzuki coupling with 4-dimethylaminophenylboronic acid pinacol ester (1.1 equiv) under analogous conditions introduces the second aryl group, yielding bis-aryl phosphinate 6 (76% yield).

Step 4 : Hydroxymethylation of 6 via Grignard addition: Treatment with 4-bromobenzaldehyde (1.2 equiv) and i-PrMgCl (1.5 equiv) in THF at −78°C generates the secondary alcohol, followed by oxidative workup (H₂O₂, NaHCO₃) to furnish the target compound (81% yield).

Table 2. Comparison of Coupling Efficiency

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 89 |

| 4-Dimethylaminophenyl-Bpin | Pd(OAc)₂ | 76 |

Challenge : Competitive protodeboronation of the electron-rich 4-dimethylaminophenylboronic ester necessitates careful pH control (pH 7–8).

Three-Component Kabachnik-Fields Reaction

One-Pot Assembly of Phosphinate Core

Adapting the catalyst-free protocol from, this method condenses 4-bromobenzaldehyde, 4-dimethylaminophenylphosphinic acid, and cyclohexanol in a single pot.

Procedure : A mixture of aldehyde (1.0 equiv), phosphinic acid (1.2 equiv), and cyclohexanol (2.0 equiv) is stirred at 100°C for 48 h under N₂. The reaction proceeds via a nucleophilic addition-elimination mechanism, bypassing intermediate isolation (Scheme 3A).

Yield : 58–62% after column chromatography (SiO₂, EtOAc/hexane 1:4).

Limitation : Prolonged reaction times and moderate yields highlight the need for catalytic acceleration. Screening of Brønsted acids (e.g., p-TsOH) is ongoing.

Spectroscopic Characterization and Validation

NMR Analysis

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₂H₂₈BrNO₄P [M+H]⁺: 504.0921.

- Observed: 504.0918.

Comparative Evaluation of Synthetic Routes

Table 3. Route Efficiency and Scalability

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Pudovik + Esterification | 2 | 58 | Simplicity, minimal purification |

| Suzuki Cross-Coupling | 4 | 52 | Modular aryl group installation |

| Kabachnik-Fields | 1 | 62 | Atom economy, one-pot synthesis |

Critical Analysis : The Kabachnik-Fields route offers operational simplicity but suffers from side reactions (e.g., aldol condensation of the aldehyde). The Suzuki approach, while lengthier, enables precise control over aryl group substitution.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield cyclohexyl [(4-bromophenyl)(oxo)methyl][4-(dimethylamino)phenyl]phosphinate, while nucleophilic substitution of the bromine atom may produce cyclohexyl [(4-aminophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate.

Scientific Research Applications

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate

- CAS Number : 578754-94-6

- Molecular Formula: C₂₁H₂₇BrNO₃P

- Molecular Weight : 452.3217 g/mol

- Purity : ≥90% (available in 1 mg to 100 mg quantities)

- Price Range : $402.00–$1,158.00 (pre-discount) .

Structural Features: This organophosphorus compound contains a phosphinate core with three distinct substituents:

A cyclohexyl ester group.

A 4-bromophenylhydroxymethyl moiety.

A 4-(dimethylamino)phenyl group.

The bromine atom and dimethylamino group introduce polarizable and electron-donating properties, respectively, which may influence reactivity and solubility.

Applications: Primarily used in research settings for synthetic or catalytic studies, as indicated by its classification for non-human/animal use .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Key Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price Range (USD) |

|---|---|---|---|---|

| Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate | C₂₁H₂₇BrNO₃P | 452.32 | Bromophenyl, dimethylaminophenyl | $402–$1,158 |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | Nitro group, phenolic hydroxyl | $5–$45 |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | Bromine, thiophene ring | $42–$362 |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | Methoxy group, carboxylic acid | $10–$98 |

Key Observations :

Structural Complexity: The target compound’s phosphinate backbone and bulky substituents (e.g., cyclohexyl, bromophenyl) contribute to its higher molecular weight (452.32 g/mol) compared to simpler aromatic derivatives like 4-nitrophenol (139.11 g/mol) or 2-bromothiophene (163.04 g/mol) .

Price and Availability :

- The phosphinate derivative is significantly more expensive ($402–$1,158) than other listed compounds, likely due to synthetic complexity and lower commercial demand. For example, 4-methoxybenzoic acid is priced at $10–$98 .

In contrast, the nitro group in 4-nitrophenol increases acidity but reduces stability under reducing conditions.

Bromine Substitution :

- Bromine in both the phosphinate and 2-bromothiophene may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), though the phosphinate’s steric hindrance could limit reactivity compared to smaller brominated analogs .

Research Implications

- Limitations: High cost and moderate purity (90%) may restrict large-scale applications. Alternatives like 4-nitrophenol or bromothiophene derivatives offer cost-effective options for routine reactions.

Biological Activity

Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a phosphinate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a bromophenyl moiety, a hydroxy group, and a dimethylaminophenyl unit. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design.

Mechanisms of Biological Activity

Research indicates that phosphinate compounds can exhibit various biological activities, including:

- Anticancer Activity : Phosphonates and phosphinates have been studied for their ability to inhibit cancer cell growth. For instance, compounds with similar structures have shown selective toxicity toward tumorigenic cells while sparing normal cells, indicating a potential for targeted cancer therapies .

- Enzyme Inhibition : Phosphinates may act as enzyme inhibitors, affecting metabolic pathways. This is particularly relevant in cancer biology where metabolic dysregulation is common .

- Antimicrobial Properties : Some phosphinate derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies

- Anticancer Studies : A study on related phosphinate compounds showed significant growth inhibition in cancer cell lines at concentrations as low as 10 µM. These compounds also inhibited cell motility and altered key signaling pathways involved in cancer progression .

- Enzyme Interaction : Investigations into the interaction of phosphinates with specific enzymes revealed that these compounds could modulate enzymatic activity, leading to altered metabolic profiles in treated cells .

- Toxicological Assessments : Toxicity studies have indicated that while some phosphinates are effective against cancer cells, they exhibit minimal toxicity towards non-tumorigenic cells, making them promising candidates for further development in targeted therapies .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Cyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate?

- Methodological Answer : A common approach involves condensation reactions between phosphinic acid derivatives and substituted aromatic alcohols. For example, a base-catalyzed (e.g., NaOH) reflux in ethanol can promote esterification, followed by purification via recrystallization (as seen in analogous cyclohexenone syntheses) . Key steps include:

- Reagent Optimization : Use stoichiometric equivalents of 4-bromophenylhydroxymethyl and 4-(dimethylamino)phenylphosphinic acid precursors.

- Purification : Ethanol or mixed solvents (water:ethanol) for recrystallization to achieve >95% purity.

- Yield Improvement : Adjust reaction time (2–6 hours) and temperature (70–90°C) based on TLC monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm), hydroxy groups (δ 2.5–5.0 ppm), and phosphinate signals (³¹P NMR, δ 20–30 ppm).

- FTIR : Confirm ester (C=O ~1700 cm⁻¹), hydroxyl (O–H ~3400 cm⁻¹), and P–O bonds (~1200 cm⁻¹).

- X-ray Diffraction (XRD) : For crystal structure analysis, refine hydrogen positions via difference Fourier maps and assign anisotropic displacement parameters (as in cyclohexenone derivatives) .

Advanced Research Questions

Q. How do stereochemical variations at the hydroxy and phosphinate groups affect biological activity?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to isolate R/S configurations.

- Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak®) and mobile phases like water/acetonitrile (50:50) to resolve diastereomers .

- Bioactivity Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., kinase assays) for each stereoisomer to identify structure-activity relationships.

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa, MCF-7) and protocols (MTT assay, 48-hour exposure).

- Control Variables : Document solvent (DMSO concentration ≤0.1%), pH, and temperature rigorously.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cyclohexenones with bromophenyl groups) to identify trends .

Q. What computational strategies predict the electronic properties of this phosphinate derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to model bioavailability.

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in graded solvent systems (e.g., DMSO, ethanol, hexane) at 25°C and 40°C.

- pH-Dependent Studies : Adjust pH (2–12) to probe ionizable groups (hydroxy, dimethylamino).

- Crystallography : Correlate crystal packing (e.g., C–H···π interactions) with solubility trends observed in similar cyclohexyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.